![molecular formula C20H13ClF3NOS B2775790 N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide CAS No. 339105-54-3](/img/structure/B2775790.png)
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of benzamides and is known for its unique properties that make it an ideal candidate for research purposes.
Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in the development of new pharmaceuticals due to its unique chemical structure. It can act as a precursor or an intermediate in the synthesis of various drugs. Its trifluoromethyl group is particularly of interest for creating compounds with enhanced metabolic stability and biological activity .
Material Science
In material science, the compound’s ability to interact with different substances due to its sulfanyl and benzamide groups makes it a candidate for creating novel materials. These materials could have potential applications in electronics, coatings, and as additives to improve the properties of polymers .
Chemical Synthesis
The compound serves as a building block in organic synthesis. Its reactive sites allow for selective transformations, making it valuable for constructing complex molecules. This is especially useful in synthesizing compounds with specific configurations for research purposes .
Catalysis
Due to its structural features, this compound may be used as a ligand in catalysis. It could potentially influence the reactivity and selectivity of metal catalysts in various chemical reactions, including those that are environmentally friendly .
Biological Studies
Researchers can use this compound to study protein interactions and enzyme activities. Its ability to bind to certain proteins can help in understanding biological pathways and in the design of inhibitors for therapeutic use .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in chromatography and spectrometry. Its distinct chemical signature allows for the precise detection and quantification of substances in complex mixtures .
Agricultural Chemistry
The compound’s chemical structure suggests potential use in developing pesticides or herbicides. Its synthesis and modification could lead to products that target specific pests or weeds without harming crops or the environment .
Environmental Science
Lastly, the compound could be investigated for its role in environmental science. It might be used to remove pollutants from water or soil, or as a model compound to study the environmental fate of similar organic chemicals .
Propriétés
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3NOS/c21-17-6-1-2-7-18(17)27-16-10-8-15(9-11-16)25-19(26)13-4-3-5-14(12-13)20(22,23)24/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJPGMJIAKKGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)

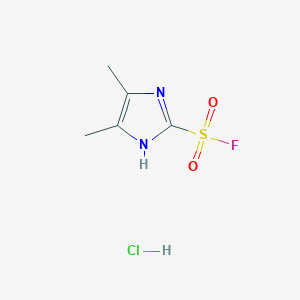
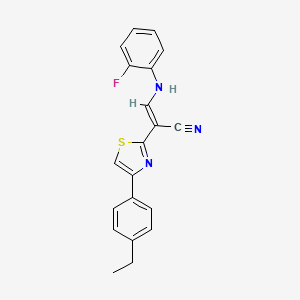
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)
![3-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)
![ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2775721.png)
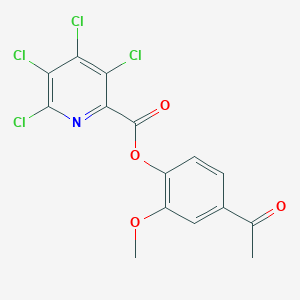
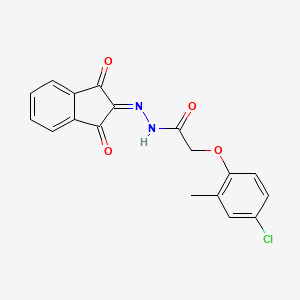
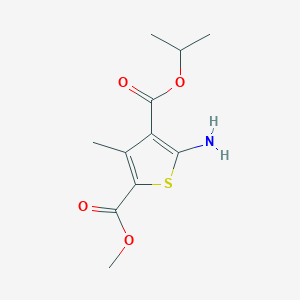
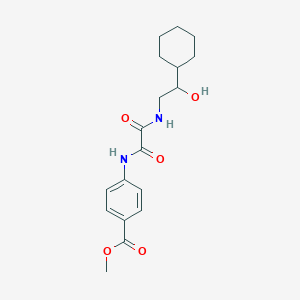
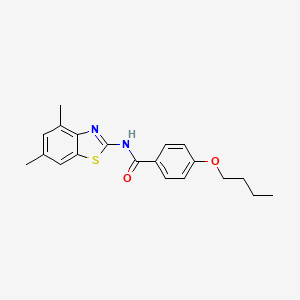
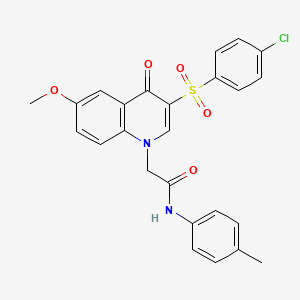
![[4-(3-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2775730.png)